molecular formula C8H10F2N2O B1429992 [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine CAS No. 1432680-35-7

[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine

Cat. No. B1429992
CAS RN: 1432680-35-7
M. Wt: 188.17 g/mol
InChI Key: HBVFKNAVLMBSQI-UHFFFAOYSA-N
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Description

“[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 . It is also known as 4-Pyridinemethanamine, 2-(2,2-difluoroethoxy)- . The compound is typically stored at 4 degrees Celsius and is usually in the form of an oil .


Synthesis Analysis

The synthesis of “this compound” and its analogues has been achieved through a series of condensation, oxidation, acid amide coupling, and reductive amination reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 188.17 g/mol . It is typically stored at 4 degrees Celsius and is usually in the form of an oil . The compound has a density of 1.218±0.06 g/cm3 and a boiling point of 269.2±40.0 °C .

Scientific Research Applications

Photophysical Studies

  • Polydentate ligands, including similar pyridine derivatives, have been synthesized and characterized for their photophysical behaviors. Studies with ligands like N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine, show notable fluorescence shifts in the presence of HBF_4 and zinc acetate, indicating potential applications in fluorescence spectroscopy and material sciences (Li Ping-hua, 2010).

Catalytic Evaluation

  • Pyridine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles, demonstrating good catalytic activity and selectivity. These findings suggest potential applications in catalysis and organic synthesis (Gavin W. Roffe et al., 2016).

Chemical Sensing

  • Pyridyl amines react with various compounds to form products that can selectively detect Hg and Ni ions. This indicates their use in chemical sensing and environmental monitoring (Gunjan Aggrwal et al., 2021).

Schiff Bases Synthesis

  • Novel Schiff bases of 3-aminomethyl pyridine have been synthesized, suggesting their potential in creating new compounds with unique properties (S. Pandey, R. Srivastava, 2011).

Photocytotoxicity in Red Light

  • Iron(III) complexes with ligands including pyridin-2-yl methanamine derivatives showed unprecedented photocytotoxicity in red light, indicating applications in medical phototherapy and cancer treatment (Uttara Basu et al., 2014).

Water Oxidation Catalysis

  • Ruthenium complexes with ligands like N,N-bis[(isoquinolin-1-yl)methyl][6-(pyridin-2-yl)pyridin-2-yl]methanamine have been studied for their role in water oxidation, providing insights into energy conversion and environmental applications (Manohar Vennampalli et al., 2014).

Synthesis and Structural Studies

  • Pyridin-2-yl methanamine derivatives have been synthesized and characterized, contributing to the development of new materials and compounds in chemistry (Diana Becerra et al., 2021).

Safety and Hazards

The safety information for “[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFKNAVLMBSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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